2,2-Diethylbutylbenzene
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Overview
Description
2,2-Diethylbutylbenzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethylbutyl group. This compound is part of the alkylbenzene family, known for their diverse applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylbutylbenzene typically involves the alkylation of benzene with 2,2-diethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the alkyl chloride as an electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the temperature and pressure required for the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylbutylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Hydrogenation of the benzene ring can lead to the formation of cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,2-Diethylbutylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethylbutylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
- 2,2-Dimethylbutylbenzene
- 2,2-Diethylhexylbenzene
- 2,2-Diethylpropylbenzene
Comparison: 2,2-Diethylbutylbenzene is unique due to its specific alkyl substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity towards certain reagents, making it suitable for specific applications in research and industry.
Properties
CAS No. |
53496-16-5 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2,2-diethylbutylbenzene |
InChI |
InChI=1S/C14H22/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
KHFNTMYMCUFFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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